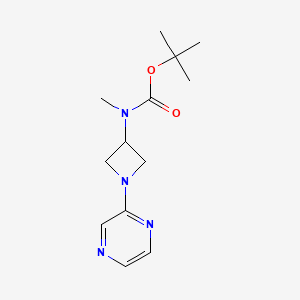

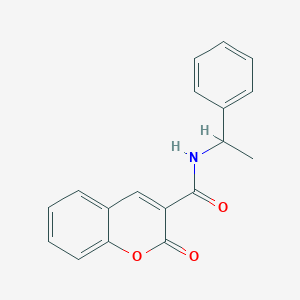

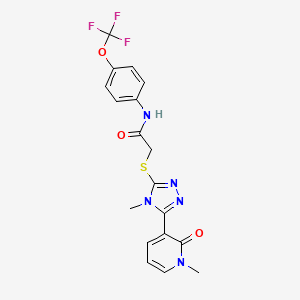

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFP-10825" and is a small molecule that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Antibacterial Applications

- A study by Domagala et al. (1988) on a series of quinoline carboxylic acids, structurally related to N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, demonstrated the correlation between DNA gyrase inhibition and antibacterial potency. This suggests potential applications of N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide derivatives in designing new antibacterial agents (Domagala et al., 1988).

Metal Ion Coordination for Targeted Delivery

- Research by Yang et al. (2017) on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which share a functional group similarity with N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, revealed their ability to form coordinate bonds with metal ions. This property indicates potential applications in the targeted delivery of therapeutic agents to specific biological sites (Yang et al., 2017).

Potential in Hypertension Management

- A study on the diuretic properties of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, by Shishkina et al. (2018), highlights the possibility of using N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide derivatives in the development of new hypertension remedies (Shishkina et al., 2018).

Enhanced Anion Binding

- Anzenbacher et al. (2000) demonstrated that fluorinated derivatives in the structure similar to N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide exhibit increased anion binding affinities. This suggests potential applications in sensor technology, especially for detecting anions through enhanced affinity and selectivity (Anzenbacher et al., 2000).

Antitubercular Activity

- The Bohlmann-Rahtz reaction facilitated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which exhibit promising antitubercular activity. This highlights the potential of derivatives of N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in the treatment of tuberculosis (Kantevari et al., 2011).

Propiedades

IUPAC Name |

N-(2,6-difluorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2/c20-13-4-3-5-14(21)18(13)24-19(26)25-9-8-12(11-25)27-17-10-22-15-6-1-2-7-16(15)23-17/h1-7,10,12H,8-9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFMCIOCULEIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)